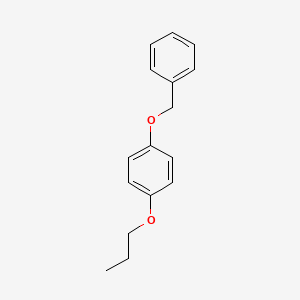

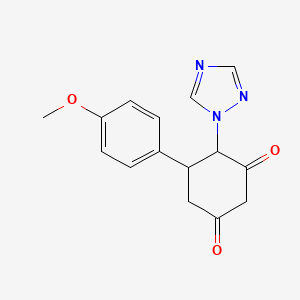

![molecular formula C11H12F3NO B2472952 Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine CAS No. 1270340-22-1](/img/structure/B2472952.png)

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine is a chemical compound with the CAS Number: 1270340-22-1 . It has a molecular weight of 231.22 . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is cyclopropyl [3- (trifluoromethoxy)phenyl]methanamine . The Inchi Code for this compound is 1S/C11H12F3NO/c12-11(13,14)16-9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at 4°C . The compound has a molecular weight of 231.22 .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Histamine Receptors :

- Cyclopropyl phenyl methanones like ciproxifan, a histamine H3 receptor antagonist, have been synthesized for potential therapeutic applications (Stark, 2000).

Study of Arylcyclopropylcarbenium Ions :

- Research on the cation stabilizing abilities of cyclopropyl and phenyl groups in arylcyclopropylcarbenium ions was conducted, providing insights into chemical stability and reactivity (Kirmse, Krzossa, & Steenken, 1996).

Autocatalytic Radical Ring Opening :

- Studies on the aerobic conditions of N-cyclopropyl-N-phenylamine have led to the discovery of novel oxidative radical ring opening reactions and the formation of unique oxygen adducts (Wimalasena, Wickman, & Mahindaratne, 2001).

Conformationally Restricted Homophenylalanine Analogs :

- Enantioselective synthesis of 2-(2-arylcyclopropyl)glycines has been explored, offering potential in the development of restricted amino acid analogs for various applications (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Catalytic Applications of Palladacycles :

- Synthesis of unsymmetrical NCN′ and PCN pincer palladacycles based on phenyl methanamine derivatives, and their subsequent use in catalytic applications, demonstrates the versatility of these compounds in chemical synthesis (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Microbial Transformations and Fungicide Studies :

- Investigations into the microbial transformations of the fungicide cyprodinil, which contains cyclopropyl phenyl methanone, highlight its potential for agricultural applications and environmental impact studies (Schocken, Mao, & Schabacker, 1997).

Photocytotoxicity in Iron(III) Complexes :

- The development of iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for cellular imaging and photocytotoxic applications, particularly in red light, has potential implications in medical imaging and cancer therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

cyclopropyl-[3-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFFZVPWHBHILQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

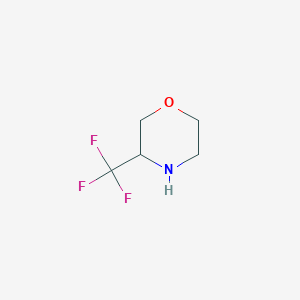

![7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2472872.png)

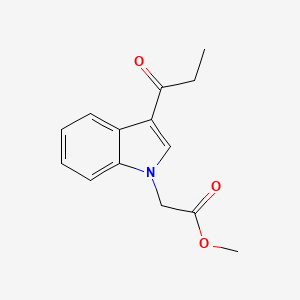

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)

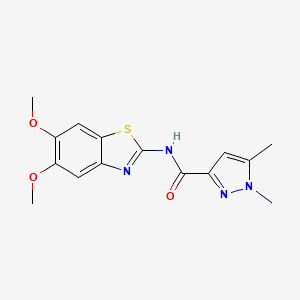

![N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide](/img/structure/B2472878.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2472879.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472883.png)

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2472885.png)

![2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2472888.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2472892.png)